

# characterization of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one

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An In-Depth Technical Guide to the Characterization of **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one**

## Introduction: Unveiling a Key Heterocyclic Scaffold

**4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one**, with the chemical formula  $C_{10}H_7ClN_2O_3$  and CAS Number 79966-13-5, is a member of the quinolinone family of heterocyclic compounds.[1][2] The quinolinone core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents with applications ranging from anticancer to antibacterial and anti-inflammatory therapies. The specific substitution pattern of this molecule—featuring a chloro group at the 4-position, a nitro group at the 3-position, and an N-methyl group—creates a unique electronic profile that dictates its reactivity and potential as a synthetic intermediate.

The presence of the 4-chloro substituent, activated by the strongly electron-withdrawing nitro group at the adjacent C3 position, makes this compound a potent substrate for nucleophilic aromatic substitution ( $S_NAr$ ) reactions.[3][4] This reactivity is the cornerstone of its utility, allowing for the introduction of diverse functional groups at the C4-position to generate libraries of novel compounds for drug discovery and development. This guide provides a comprehensive overview of the synthesis and detailed spectroscopic characterization of **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one**, comparing its features to relevant chemical

analogues and outlining the robust experimental protocols required for its unambiguous identification.

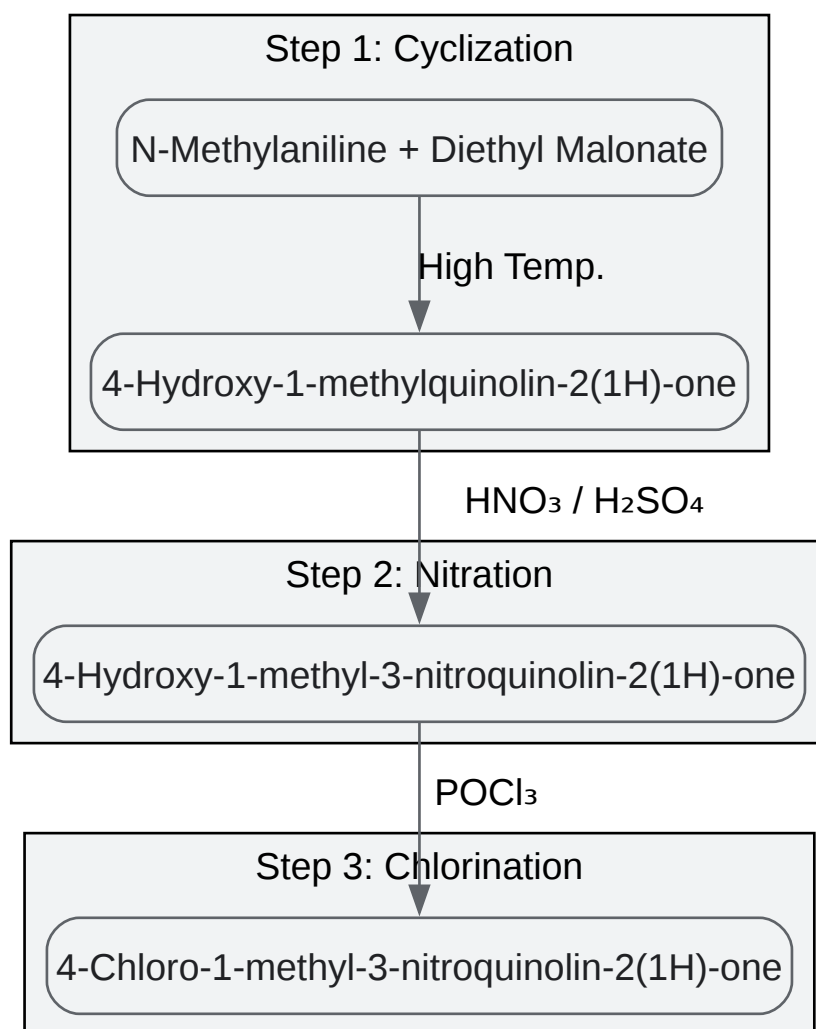
## Plausible Synthetic Pathway

While specific literature detailing the synthesis of this exact molecule is sparse, a reliable pathway can be constructed based on well-established reactions for this compound class, such as those used for analogous substituted quinolinones.<sup>[5][6]</sup> The proposed synthesis is a three-step process beginning with the cyclization of N-methylaniline, followed by nitration and subsequent chlorination.

**Step 1: Conrad-Limpach Cyclization to form 4-Hydroxy-1-methylquinolin-2(1H)-one.** N-methylaniline is reacted with diethyl malonate. The initial transamination is followed by a thermal cyclization reaction, typically carried out at high temperatures (around 250 °C), to form the quinolinone ring system.

**Step 2: Nitration of the Quinolinone Core.** The resulting 4-hydroxy-1-methylquinolin-2(1H)-one is subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is used to introduce a nitro group at the electron-rich C3 position, yielding 4-hydroxy-1-methyl-3-nitroquinolin-2(1H)-one.

**Step 3: Chlorination to Yield the Final Product.** The final step involves the conversion of the C4-hydroxyl group to a chloro group. This is typically achieved by heating the nitro-quinolinone intermediate with a strong chlorinating agent such as phosphorus oxychloride (POCl<sub>3</sub>) or a mixture of POCl<sub>3</sub> and PCl<sub>5</sub>.<sup>[7]</sup> Purification is generally performed by recrystallization from a suitable solvent like ethanol or by column chromatography.



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**Caption:** Proposed synthetic workflow for the target compound.

## Spectroscopic Characterization: A Predictive Analysis

Although this compound is commercially available, detailed experimental spectra are not published in peer-reviewed literature, as it is often sold as a rare chemical intermediate. However, based on the known effects of its constituent functional groups and data from closely related analogs, a highly accurate prediction of its spectral characteristics can be made. This predictive approach is fundamental to structural elucidation in synthetic chemistry.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

<sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the N-methyl protons and the four aromatic protons on the benzo-ring.

- **N-Methyl Protons:** The three protons of the methyl group attached to the nitrogen atom will appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its chemical shift is anticipated to be in the range of 3.7 - 4.0 ppm. The deshielding effect of the adjacent amide carbonyl group and the aromatic system causes this downfield shift.
- **Aromatic Protons:** The four protons on the fused benzene ring (H-5, H-6, H-7, H-8) will produce a complex series of multiplets in the downfield region of the spectrum, typically between 7.5 and 8.5 ppm. The exact splitting patterns and shifts depend on their coupling with each other, with the proton at H-5 often being the most deshielded due to its proximity to the carbonyl group.

<sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

- **Carbonyl Carbon (C-2):** The amide carbonyl carbon is highly deshielded and is expected to appear significantly downfield, around 158-162 ppm.
- **Aromatic & Vinylic Carbons (C-3 to C-8a):** The carbons of the quinoline ring system will resonate in the 115-150 ppm range. The carbon bearing the chloro group (C-4) and the nitro group (C-3) will be significantly influenced by these electronegative substituents. C-4 is expected around 140-145 ppm, while C-3 would be in a similar region. The bridgehead carbons (C-4a and C-8a) typically appear around 120-140 ppm.
- **N-Methyl Carbon:** The N-methyl carbon will appear in the aliphatic region of the spectrum, predicted to be around 30-35 ppm.

| Table 1: Predicted NMR Data for **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one** | | :--- | :--- | :---  
-- | | Assignment | Predicted <sup>1</sup>H Shift (ppm) | Predicted <sup>13</sup>C Shift (ppm) | | N-CH<sub>3</sub> | 3.7 - 4.0 (s,

3H) | 30 - 35 | | Aromatic CH | 7.5 - 8.5 (m, 4H) | 115 - 135 | | C-2 (C=O) | - | 158 - 162 | | C-3 (C-NO<sub>2</sub>) | - | 138 - 142 | | C-4 (C-Cl) | - | 140 - 145 | | Quaternary Ar-C | - | 120 - 140 |

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.

| Table 2: Predicted IR Absorption Bands | | :--- | :--- | :--- | | Functional Group | Vibration Type | Predicted Frequency (cm<sup>-1</sup>) | | Aromatic C-H | Stretch | 3050 - 3150 | | Amide C=O | Stretch | 1660 - 1680 (Strong) | | Aromatic C=C | Stretch | 1580 - 1620 | | Nitro (N-O) | Asymmetric Stretch | 1540 - 1560 (Very Strong) | | Nitro (N-O) | Symmetric Stretch | 1340 - 1360 (Very Strong) | | C-N | Stretch | 1200 - 1300 | | C-Cl | Stretch | 700 - 800 |

The most diagnostic peaks are the strong carbonyl stretch just below 1700 cm<sup>-1</sup> and the two very strong, distinct bands for the nitro group. The presence of these bands provides compelling evidence for the core structure.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.

- **Molecular Ion Peak (M<sup>+</sup>):** The molecular weight of the compound is 238.63 g/mol <sup>[8]</sup> A key self-validating feature is the isotopic pattern of chlorine. The spectrum will show two molecular ion peaks:
  - An M<sup>+</sup> peak at m/z ≈ 238 corresponding to the molecule containing the <sup>35</sup>Cl isotope.
  - An M+2 peak at m/z ≈ 240 corresponding to the molecule containing the <sup>37</sup>Cl isotope.
  - The relative intensity of these peaks will be approximately 3:1, which is the natural abundance ratio of <sup>35</sup>Cl to <sup>37</sup>Cl. This pattern is a definitive indicator of the presence of a single chlorine atom.
- **Fragmentation Pattern:** Electron ionization would likely induce fragmentation, providing further structural clues. Common fragmentation pathways would include:

- Loss of the nitro group:  $[M - \text{NO}_2]^+$  at  $m/z \approx 192$
- Loss of a chlorine atom:  $[M - \text{Cl}]^+$  at  $m/z \approx 203$
- Loss of carbon monoxide:  $[M - \text{CO}]^+$  at  $m/z \approx 210$

| Table 3: Predicted Mass Spectrometry Data | | :--- | :--- | :--- | | Fragment | Predicted  $m/z$  |  
Notes | |  $[M]^+$  | 238 | Corresponds to  $^{35}\text{Cl}$  isotope | |  $[M+2]^+$  | 240 | Corresponds to  $^{37}\text{Cl}$  isotope  
(approx. 33% intensity of  $M^+$ ) | |  $[M - \text{NO}_2]^+$  | 192 | Loss of the nitro group | |  $[M - \text{Cl}]^+$  | 203 |  
Loss of the chlorine atom | |  $[M - \text{CO}]^+$  | 210 | Loss of the carbonyl group |

## Comparison with Structural Alternatives

To understand the unique characteristics of **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one**, it is useful to compare it with related structures. This comparison highlights how subtle changes in functional groups can significantly alter spectroscopic properties and chemical reactivity.

| Table 4: Comparison of Quinolinone Derivatives | | :--- | :--- | :--- | :--- | | Property | Target  
Molecule | Alternative 1: 4-Hydroxy Derivative | Alternative 2: De-nitro Analogue | | Structure | **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one** | 4-Hydroxy-1-methyl-3-nitroquinolin-2(1H)-one |  
4-Chloro-1-methylquinolin-2(1H)-one | | Molecular Weight | 238.63 g/mol | 220.17 g/mol |  
193.62 g/mol | | Key IR Bands ( $\text{cm}^{-1}$ ) |  $\sim 1670$  (C=O),  $\sim 1550$  &  $\sim 1350$  ( $\text{NO}_2$ ) |  $\sim 3400$  (broad, O-H),  $\sim 1650$  (C=O),  $\sim 1550$  &  $\sim 1350$  ( $\text{NO}_2$ ) |  $\sim 1670$  (C=O), No strong  $\text{NO}_2$  bands | |  $^1\text{H}$  NMR (N- $\text{CH}_3$ ) |  $\sim 3.7$ - $4.0$  ppm |  $\sim 3.6$ - $3.9$  ppm |  $\sim 3.6$ - $3.9$  ppm | | Reactivity at C4 | Highly activated for  $\text{S}_\text{N}\text{Ar}$  due to adjacent  $-\text{NO}_2$  group | Not a leaving group; C3 is activated | Moderately activated for  $\text{S}_\text{N}\text{Ar}$  by ring nitrogen |

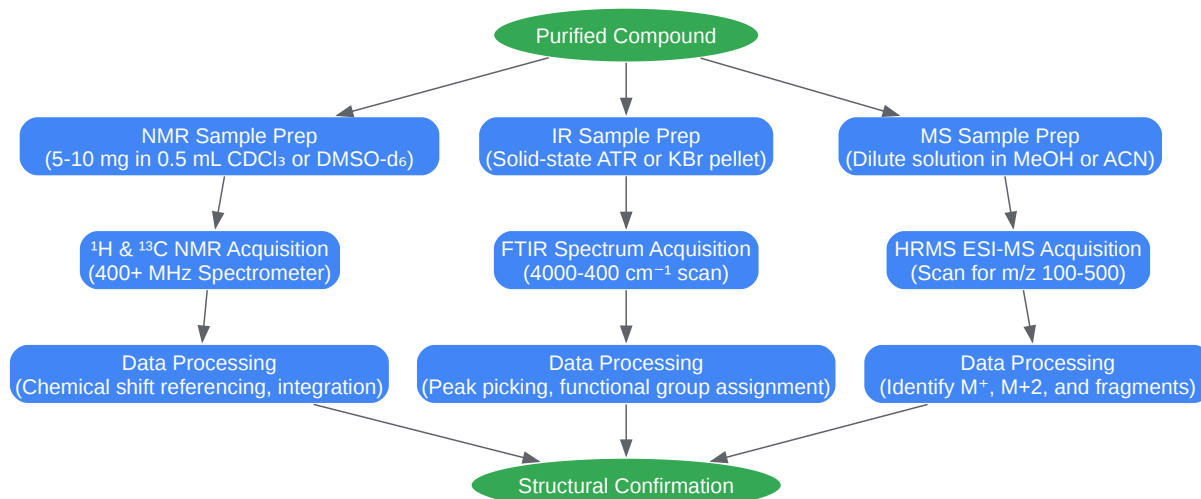
Analysis of Comparison:

- Alternative 1 (4-Hydroxy): Replacing the chloro group with a hydroxyl group introduces a broad O-H stretch in the IR spectrum and removes the characteristic 3:1 isotope pattern in the mass spectrum. The reactivity also shifts dramatically; the hydroxyl group is not a good leaving group for  $\text{S}_\text{N}\text{Ar}$  reactions.
- Alternative 2 (De-nitro): Removing the nitro group at C3 would cause the most significant changes. The two very strong  $\text{NO}_2$  bands in the IR spectrum would disappear. In the NMR spectra, the aromatic protons would likely shift slightly upfield due to the removal of the

strong electron-withdrawing effect. Most importantly, the reactivity of the C4-chloro group towards nucleophiles would be significantly reduced, as the primary activating group is absent.[3]

## Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the characterization of **4-Chloro-1-methyl-3-nitroquinolin-2(1H)-one** must follow standardized protocols.



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**Caption:** Standard experimental workflow for spectroscopic characterization.

### Protocol 1: NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.5 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean NMR tube.

- **Instrument Setup:** Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the instrument to ensure high resolution.
- **$^1\text{H}$  NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. Reference the spectrum to the residual solvent peak or tetramethylsilane (TMS).
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A longer acquisition time may be necessary due to the lower natural abundance of  $^{13}\text{C}$ .
- **Data Analysis:** Process the spectra to identify chemical shifts, integration values (for  $^1\text{H}$ ), and splitting patterns.

## Protocol 2: FTIR Spectroscopy

- **Sample Preparation:** If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid powder directly onto the ATR crystal. If using a KBr pellet, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent disk.
- **Background Scan:** Perform a background scan of the empty instrument (or pure KBr pellet) to subtract atmospheric  $\text{CO}_2$  and  $\text{H}_2\text{O}$  absorptions.
- **Sample Scan:** Acquire the spectrum of the sample, typically over a range of  $4000\text{--}400\text{ cm}^{-1}$ .
- **Data Analysis:** Identify the wavenumbers of the major absorption peaks and assign them to the corresponding functional groups.

## Protocol 3: Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- **Instrument Setup:** Use a high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source for accurate mass measurement. Calibrate the instrument immediately before analysis.
- **Data Acquisition:** Infuse the sample solution into the instrument and acquire the mass spectrum in positive ion mode. Scan a mass range that includes the expected molecular



weight (e.g., m/z 100-500).

- Data Analysis: Determine the exact mass of the molecular ion peaks ( $M^+$  and  $M+2$ ) and compare it to the theoretical mass to confirm the elemental formula. Analyze the fragmentation pattern to further support the proposed structure.

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- To cite this document: BenchChem. [characterization of 4-Chloro-1-methyl-3-nitroquinolin-2(1h)-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1663216#characterization-of-4-chloro-1-methyl-3-nitroquinolin-2-1h-one>]

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